rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans
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Overview
Description
“Rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” is a synthetic organic compound that belongs to the class of cyclohexane derivatives. This compound is characterized by the presence of a chloroacetyl group and a carboxylate ester group attached to a cyclohexane ring. The term “rac” indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which is subjected to a series of reactions to introduce the necessary functional groups.
Esterification: The carboxylate ester group is introduced through an esterification reaction, where the carboxylic acid derivative of cyclohexane is reacted with methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“Rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the chloroacetyl group to other functional groups such as alcohols or amines.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It could be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism of action of “rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biological pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
Methyl (1r,4r)-4-acetylcyclohexane-1-carboxylate: Similar structure but lacks the chloro group.
Ethyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
“Rac-methyl (1r,4r)-4-(2-chloroacetyl)cyclohexane-1-carboxylate, trans” is unique due to the presence of both the chloroacetyl and carboxylate ester groups on the cyclohexane ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2757961-52-5 |
---|---|
Molecular Formula |
C10H15ClO3 |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
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